molecular formula C14H13F5N2O B5415608 (4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

(4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

Cat. No.: B5415608
M. Wt: 320.26 g/mol
InChI Key: ISRYXZYLKOJVSP-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is a synthetic compound that combines the structural features of piperazine and pentafluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE typically involves the reaction of 4-allylpiperazine with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE can undergo various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The allyl group in the piperazine moiety can be subjected to oxidation or reduction reactions to form different derivatives.

    Addition Reactions: The double bond in the allyl group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the allyl group to form alcohols or alkanes.

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the pentafluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is unique due to the presence of both an allyl group and a piperazine ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F5N2O/c1-2-3-20-4-6-21(7-5-20)14(22)8-9(15)11(17)13(19)12(18)10(8)16/h2H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRYXZYLKOJVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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